molecular formula C6H6ClNO3S B6159228 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid CAS No. 1872643-34-9

3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid

Cat. No. B6159228
CAS RN: 1872643-34-9
M. Wt: 207.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid (also known as chlorothiazol) is an organic compound belonging to the thiazol family. It is a white, crystalline, water-soluble solid which is used in a variety of industrial and scientific applications. Chlorothiazol is a relatively new compound, having only been discovered in the last few decades. It is a valuable tool in the fields of chemistry, biology, and medicine, and is used in a wide range of laboratory experiments and research studies.

Mechanism of Action

Chlorothiazol is known to act as an inhibitor of several enzymes, including proteases, kinases, and phosphatases. It has also been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. The exact mechanism by which chlorothiazol exerts its inhibitory effects is not yet fully understood.
Biochemical and Physiological Effects
Chlorothiazol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteinases, kinases, and phosphatases. In addition, it has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1. Chlorothiazol has also been found to possess antioxidant properties, and has been shown to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Chlorothiazol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively non-toxic. In addition, it has a wide range of applications in scientific research, and can be used in a variety of experiments. However, chlorothiazol does have some limitations for use in laboratory experiments. It is not very soluble in water, and is not very stable when exposed to light or heat.

Future Directions

The potential applications of chlorothiazol are still being explored. Further research is needed to fully understand its mechanism of action, and to determine its potential therapeutic applications. In addition, further research is needed to explore its ability to inhibit transcription factors, and to determine its potential role in the development of new drugs and therapies. Finally, further research is needed to explore its potential antioxidant and anti-inflammatory properties, and to determine its potential role in the treatment of various diseases.

Synthesis Methods

Chlorothiazol is synthesized through a reaction between 2-chloro-1,3-thiazol-5-yl-3-hydroxypropanoic acid and thionyl chloride. The reaction is carried out in a mixture of acetonitrile and water, and the resulting product is a white, crystalline solid. The reaction is carried out under mild conditions and does not require any special equipment or reagents.

Scientific Research Applications

Chlorothiazol has a variety of applications in scientific research. It is used in a wide range of laboratory experiments, including enzyme assays, DNA sequencing, and protein purification. It is also used in the study of gene expression and regulation, as well as in the study of cell signaling pathways. In addition, chlorothiazol has been used in the development of new drugs and therapies for the treatment of various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-1,3-thiazole-5-carboxylic acid", "3-hydroxypropanoic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 2-chloro-1,3-thiazole-5-carboxylic acid to 2-chloro-1,3-thiazole-5-carbonyl chloride using thionyl chloride", "Step 2: Reaction of 2-chloro-1,3-thiazole-5-carbonyl chloride with 3-hydroxypropanoic acid in the presence of sodium hydroxide to form 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid", "Step 3: Purification of the product by acidification with hydrochloric acid, followed by extraction with diethyl ether and washing with sodium bicarbonate solution", "Step 4: Drying of the organic layer with anhydrous sodium sulfate and concentration under reduced pressure", "Step 5: Recrystallization of the product from a mixture of methanol and ethanol to obtain pure 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid" ] }

CAS RN

1872643-34-9

Product Name

3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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